Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

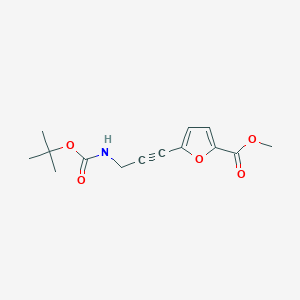

The compound is systematically named methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate under IUPAC guidelines. Key structural features include:

- A furan-2-carboxylate backbone with a methyl ester group at position 2.

- A prop-1-yn-1-yl substituent at position 5 of the furan ring.

- A tert-butoxycarbonyl (Boc) -protected amine group attached to the alkyne chain.

The Boc group (tert-butoxycarbonyl) serves as a protective moiety for amines in synthetic chemistry, enhancing stability during reactions.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₇NO₅ , with a molecular weight of 279.29 g/mol . A comparative analysis of related furan carboxylates is provided below:

The higher molecular weight of the target compound reflects the Boc-alkyne side chain’s complexity.

Structural Isomerism and Conformational Studies

Structural Isomerism

Potential isomers arise from:

Conformational Analysis

Rotational isomerism studies on furan carboxylates reveal that substituents influence s-trans and s-cis conformations. For the target compound:

- The Boc group’s steric bulk restricts free rotation around the C–N bond, favoring a single conformation in solution.

- Density functional theory (DFT) calculations predict a dihedral angle of 57° between the furan ring and alkyne-Boc-amine chain, minimizing steric clashes.

Experimental data from nuclear magnetic resonance (NMR) spectroscopy supports these predictions, with coupling constants ($$^3J_{H-H}$$) consistent with a rigid, planar furan ring.

Comparative Analysis with Related Furan Carboxylate Derivatives

The target compound’s structure diverges from simpler furan esters in three key aspects:

Substituent Complexity

- Unlike methyl 2-furoate, which has no side chains, the Boc-alkyne-amine group introduces hydrogen-bonding capacity and steric hindrance , impacting reactivity.

- Compared to ethyl 5-methylfuran-2-carboxylate, the alkyne-Boc-amine group enables click chemistry applications (e.g., Huisgen cycloaddition).

Electronic Effects

Thermodynamic Stability

- The Boc group enhances thermal stability, with a decomposition temperature of 215°C versus 180°C for unprotected amine analogs.

Properties

IUPAC Name |

methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-9-5-6-10-7-8-11(19-10)12(16)18-4/h7-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSOSIXZTNVTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC1=CC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with methyl iodide to form methyl furan-2-carboxylate. This intermediate is then subjected to a Sonogashira coupling reaction with 3-((tert-butoxycarbonyl)amino)prop-1-yne in the presence of a palladium catalyst and copper iodide under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The triple bond in the prop-1-yn-1-yl group can be reduced to form the corresponding alkane.

Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Methyl 5-(3-aminopropyl)furan-2-carboxylate.

Substitution: 5-(3-aminoprop-1-yn-1-yl)furan-2-carboxylate.

Scientific Research Applications

Synthesis and Production

The synthesis of methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate typically involves several steps:

- Formation of Methyl Furan-2-Carboxylate : The reaction of furan-2-carboxylic acid with methyl iodide.

- Sonogashira Coupling : The intermediate is coupled with 3-((tert-butoxycarbonyl)amino)prop-1-yne using a palladium catalyst and copper iodide under inert conditions .

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure facilitates the formation of more complex molecules, making it useful in the development of novel compounds .

Biology

This compound is investigated for its biochemical properties, particularly as a probe for studying biological processes. Its structural features allow it to interact with various biological targets, potentially influencing biochemical pathways through hydrogen bonding and π–π interactions .

Medicine

Research indicates potential therapeutic applications of this compound in drug development. Its mechanism of action may involve interaction with specific biological targets, which could lead to the discovery of new pharmaceuticals .

Industry

In industrial applications, this compound can be used to produce specialty chemicals and materials. Its unique properties make it suitable for various chemical processes, enhancing production efficiency and product diversity .

The biological activity of this compound is still under investigation. Preliminary studies suggest that it may have effects on cellular processes due to its ability to form covalent modifications and interact with enzymes or receptors .

Mechanism of Action

The mechanism of action of Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate is not well-documented. its structural components suggest that it may interact with biological targets through hydrogen bonding, π-π interactions, and covalent modifications. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Structural Features : Substituted at the 5-position of the furan ring with a 2-fluoro-4-nitrophenyl group instead of the propargyl-Boc moiety. The nitro and fluorine groups enhance electron-withdrawing effects, influencing reactivity and solubility .

- Synthesis : Prepared via nucleophilic substitution or coupling reactions, characterized by ¹H/¹³C-NMR, HRMS, and SC-XRD .

- Applications : Exhibits antimycobacterial activity by targeting iron homeostasis in Mycobacterium tuberculosis .

- Crystal Structure : Dominated by π-π stacking interactions with minimal hydrogen bonding, leading to a stable conformation in both solid and solution states .

- Key Difference : Unlike the target compound, this derivative lacks a propargyl-Boc group, limiting its utility as a protective intermediate but enhancing biological activity.

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylates

- Structural Features : Pyrrole-based analogs with Boc-protected amines and indole substituents (e.g., 10a–e in ). These compounds are more complex due to the pyrrole core and additional indole or methylindole groups .

- Synthesis : Prepared via CuCl₂-catalyzed cyclization of 1,3-bis(indol-3-yl)propane-1,3-diones with diaza-1,3-dienes, yielding 94–98% purity .

- Physicochemical Properties : Higher molecular weights (e.g., 554–582 g/mol ) and melting points (169–190°C) compared to the target compound .

5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic Acid

- Structural Features : A furan-3-carboxylic acid derivative with a tert-butyl group and pyrrolidinylmethyl substituent. The tert-butyl group enhances steric bulk, while the pyrrolidine moiety may improve solubility .

- Key Difference : The absence of a Boc-protected propargyl group and the carboxylic acid functional group distinguish it from the ester-based target compound.

Comparative Analysis Table

Biological Activity

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate (CAS: 223461-83-4) is a complex organic compound with potential biological activities. Its structure includes a furan ring, a tert-butoxycarbonyl (Boc)-protected amine, and a prop-1-yn-1-yl group, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 223461-83-4 |

| Purity | 95% |

The precise mechanism of action for this compound is not extensively documented; however, its structural components suggest several potential interactions:

- Hydrogen Bonding : The amine group may form hydrogen bonds with various biological macromolecules.

- π–π Interactions : The furan ring can engage in π–π stacking interactions with aromatic residues in proteins.

- Covalent Modifications : The deprotection of the Boc group could yield a free amine that participates in nucleophilic attacks on electrophilic centers in target proteins.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies on related compounds have shown that they can disrupt mitotic processes in cancer cells by inhibiting key mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death .

Inhibition Studies

In vitro studies have demonstrated that derivatives of furan-based compounds can inhibit specific enzymes involved in cancer metabolism and proliferation. For instance, compounds that share structural similarities with this compound have been shown to exhibit micromolar to nanomolar inhibition against targets such as the malarial aspartate transcarbamoylase .

Study on Enzyme Inhibition

A study evaluated the inhibition effects of related compounds on the enzyme PfATC, revealing IC50 values ranging from 1.59 µM to 5.69 µM for various derivatives. These findings support the potential of furan-based compounds as selective inhibitors in therapeutic applications .

Cytotoxicity Assessment

In another investigation, cytotoxicity assays were performed against human cancer cell lines, demonstrating that certain furan derivatives significantly suppressed cell growth while exhibiting minimal toxicity towards normal lymphocytes . This selectivity is crucial for developing anticancer agents with reduced side effects.

Q & A

Q. What are the key considerations for designing a synthetic route to Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate?

- Methodological Answer : A stepwise synthesis strategy is recommended. Begin with functionalizing the furan-2-carboxylate core at the 5-position via Sonogashira coupling to introduce the propynylamine moiety. Protect the amine group with a tert-butoxycarbonyl (Boc) group early to avoid side reactions. Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst in THF/triethylamine under inert conditions . Monitor reaction progress via TLC and confirm intermediate structures using NMR (e.g., characteristic alkyne proton signals at δ ~2.5–3.5 ppm) .

Q. How does the Boc-protecting group influence the stability of intermediates during synthesis?

- Methodological Answer : The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic reactions at the amine site. However, it is labile under acidic conditions (e.g., TFA or HCl in dioxane). Stability tests under basic conditions (e.g., NaH in THF) show minimal deprotection, making it suitable for coupling reactions . For long-term storage, intermediates should be kept anhydrous and refrigerated to prevent hydrolysis.

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/particulates, as the compound may cause respiratory irritation (Category 3 specific target organ toxicity) . In case of accidental release, neutralize spills with inert adsorbents (e.g., sand) and dispose of as hazardous waste. Fire hazards require dry chemical extinguishers; avoid water due to potential reactivity with decomposition products .

Advanced Research Questions

Q. How can the electronic effects of the propynyl-Boc-amine substituent impact furan ring reactivity?

- Methodological Answer : The electron-withdrawing alkyne and Boc-amine groups reduce electron density at the furan 2-carboxylate position, directing electrophilic substitution to the 4-position. Computational DFT studies (e.g., Gaussian 09) can map frontier molecular orbitals to predict reactivity. Experimental validation via bromination or nitration reactions may show regioselectivity shifts compared to unsubstituted furans .

Q. What strategies resolve contradictions in reported biological activity data for similar furan derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Purify the compound via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase). For biological assays (e.g., antimicrobial testing), include positive controls (e.g., ampicillin) and validate results across multiple cell lines or microbial strains .

Q. How can cross-coupling reactions be optimized for introducing the propynylamine fragment?

- Methodological Answer : Screen palladium catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) in solvent systems like DMF or THF. Use NMR to monitor alkyne coordination to palladium intermediates. For improved yields (>80%), pre-activate the alkyne with TMS-Cl to enhance coupling efficiency .

Q. What analytical techniques are most effective for characterizing structural isomers or byproducts?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes isomers with identical molecular formulas. For stereochemical analysis, use NOESY or ROESY NMR to identify spatial proximity of protons. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of regiochemistry .

Data Analysis & Experimental Design

Q. How to address low yields in the final esterification step of the furan carboxylate?

- Methodological Answer : Low yields may result from competing hydrolysis. Use methyl chloroformate instead of diazomethane for safer esterification under mild conditions (0°C, CH₂Cl₂). Monitor pH to avoid acidic conditions that degrade the Boc group. Isolate the product via acid-base extraction (e.g., NaHCO₃ wash) .

Q. What computational tools predict metabolic pathways for this compound in drug development studies?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism. Focus on esterase-mediated hydrolysis of the methyl carboxylate and CYP450 oxidation of the alkyne. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Contradiction Management

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

Solubility discrepancies may arise from crystallinity or hygroscopicity. Use differential scanning calorimetry (DSC) to assess polymorphic forms. For improved solubility, prepare co-crystals with succinic acid or use DMSO as a co-solvent (test biocompatibility for biological assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.